molecular formula C14H8F5NO4 B13428757 1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene

1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene

Cat. No.: B13428757
M. Wt: 349.21 g/mol
InChI Key: HKYPYLJCFZYTTD-UHFFFAOYSA-N
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Description

This compound is a polyhalogenated aromatic ether featuring a benzene ring substituted with:

  • 1,3-Difluoro groups: Electron-withdrawing substituents that enhance electrophilic substitution resistance.
  • 4-Methoxy-2-nitrophenoxy group: A bulky, electron-deficient substituent (due to the nitro group) with a methoxy electron donor at the para position.
  • 5-Trifluoromethyl group: A strong electron-withdrawing group that stabilizes the aromatic system and influences lipophilicity.

Its synthesis likely involves nucleophilic aromatic substitution or coupling reactions, similar to methods in and .

Properties

Molecular Formula

C14H8F5NO4

Molecular Weight

349.21 g/mol

IUPAC Name

1,3-difluoro-2-(4-methoxy-2-nitrophenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H8F5NO4/c1-23-8-2-3-12(11(6-8)20(21)22)24-13-9(15)4-7(5-10(13)16)14(17,18)19/h2-6H,1H3

InChI Key

HKYPYLJCFZYTTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Fluorination: Introduction of fluorine atoms to specific positions on the aromatic ring.

    Phenoxy Substitution: Attachment of the phenoxy group to the aromatic ring.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:

    Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds with anti-inflammatory, anti-cancer, or antimicrobial properties.

    Materials Science: Use in the development of advanced materials with unique electronic, optical, or mechanical properties.

    Industrial Chemistry: Application in the synthesis of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions and effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1,3-Difluoro; 2-(4-methoxy-2-nitro-phenoxy); 5-(trifluoromethyl) ~432 (estimated) Potential herbicide/photolabile intermediate
Oxyfluorfen () 2-Chloro; 1-(3-ethoxy-4-nitro-phenoxy); 4-(trifluoromethyl) 361.7 Herbicide (protoporphyrinogen oxidase inhibitor)
1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene () 1,3-Difluoro; 2-(4-fluoro-5-iodo-2-methyl-phenoxy); 5-(trifluoromethyl) 432.10 Lab-use compound; iodinated analog for stability studies
1,3-Difluoro-5-nitro-2-(trifluoromethoxy)benzene () 1,3-Difluoro; 5-nitro; 2-(trifluoromethoxy) ~257 (estimated) High nitro-group reactivity; intermediate in explosives/agrochemicals

Key Observations :

  • Halogen Diversity : The iodine in ’s compound increases molecular weight and polarizability compared to the target’s fluorine, affecting solubility and biological half-life .
  • Nitro Group Positioning : The ortho-nitro group in the target compound may enhance electrophilic reactivity compared to para-nitro analogs (e.g., nitrofluorfen) .

Reactivity Insights :

  • The target compound’s nitro group could be reduced to an amine (as in ), but the methoxy group may slow reduction kinetics compared to non-oxygenated analogs .
  • Trifluoromethyl groups generally resist hydrolysis, enhancing environmental persistence relative to methyl or ethyl substituents .

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